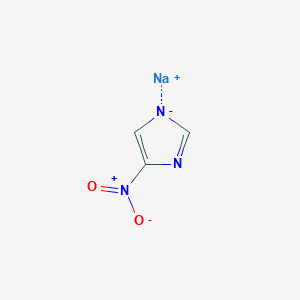
4-nitro-1-sodio-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-1-sodio-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group at position 4 and a sodium ion at position 1 makes this compound a unique compound with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-sodio-1H-imidazole typically involves the nitration of imidazole. This can be achieved by reacting imidazole with a mixture of nitric acid and sulfuric acid, resulting in the formation of 4-nitroimidazole . The subsequent introduction of a sodium ion can be accomplished through a reaction with sodium hydroxide or sodium methoxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by neutralization with sodium-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
4-nitro-1-sodio-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Ion-exchange reactions can be carried out using various salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of nitrosoimidazole or other oxidized derivatives.
Reduction: Formation of 4-amino-1-sodio-1H-imidazole.
Substitution: Formation of imidazole derivatives with different cations.
科学研究应用
4-nitro-1-sodio-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as catalysts and polymers.
作用机制
The mechanism of action of 4-nitro-1-sodio-1H-imidazole involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
相似化合物的比较
Similar Compounds
4-nitroimidazole: Lacks the sodium ion but has similar chemical properties due to the presence of the nitro group.
1-sodioimidazole: Lacks the nitro group but has similar properties due to the presence of the sodium ion.
5-nitroimidazole: Similar structure but with the nitro group at a different position.
Uniqueness
4-nitro-1-sodio-1H-imidazole is unique due to the combined presence of both the nitro group and the sodium ion. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
sodium;4-nitroimidazol-1-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1-2H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTRLBKYKITKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C[N-]1)[N+](=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














